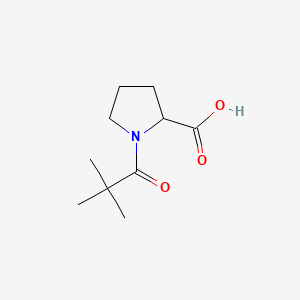

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid, also known as 1-(2,2-Dimethylpropanoyl)proline, is an organic compound with the molecular formula C10H17NO3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) and the InChI Key: PKLZSYAHHJSOFE-UHFFFAOYSA-N . The compound has a molecular weight of 199.25 .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .Scientific Research Applications

Intermolecular Hydrogen Bonding

1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid demonstrates potential in the study of intermolecular hydrogen bonding. For instance, a 2,2-dimethylbutynoic acid with a pyridone terminus acts as a self-complement in molecular recognition, forming an intermolecularly hydrogen-bonded dimer. This phenomenon has been observed in various conditions, offering insights into molecular interactions and structures (Wash et al., 1997).

Crystal Structure Analysis

The compound is relevant in crystallography, as shown in the synthesis and crystal structure investigation of pyridine derivatives. These studies explore how molecular structure affects the alignment and formation of infinite antiparallel chains, contributing significantly to crystal engineering and materials science (Ramasubramanian et al., 2007).

Molecular Recognition and Self-Assembly

In the realm of molecular recognition and self-assembly, this compound-related compounds play a crucial role. Studies have shown how molecules with carboxylic acid and pyridine groups form unique hydrogen-bonded structures, enhancing our understanding of molecular assembly and design (Long et al., 2014).

Catalysis in Organic Synthesis

The compound's derivatives have applications in catalysis for organic synthesis. For example, Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been used as an efficient catalyst in the preparation of hexahydroquinolines, showcasing its utility in facilitating chemical reactions and synthesizing valuable compounds (Moosavi-Zare & Afshar-Hezarkhani, 2020).

Coordination Polymers

This compound also finds importance in the preparation of metal-organic frameworks (MOFs), which have diverse applications including adsorption, separation processes, and catalysis. Research on coordination polymers with pyridine dicarboxylic acids demonstrates the potential of these structures in material science and chemistry (Tabatabaee et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, the study of hydrogen-bonded carboxylic acid dimers with symmetrically disordered H atoms offers insights into molecular packing and interaction patterns, which are crucial for designing advanced materials and understanding biological processes (Wojnarska et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLZSYAHHJSOFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114525-92-7 |

Source

|

| Record name | 1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)

![3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2436590.png)

![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)

![[(1-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)thio]acetic acid](/img/structure/B2436601.png)

![12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)

![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)